molecular formula C13H18O3 B12615619 Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate CAS No. 918150-70-6

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

Katalognummer: B12615619
CAS-Nummer: 918150-70-6
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: ZTSRRJAEUXNJQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate is an organic compound with the molecular formula C13H18O3 It is a derivative of octenoate, characterized by the presence of multiple double bonds and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate typically involves the reaction of ethyl acetoacetate with suitable aldehydes or ketones under basic or acidic conditions. The reaction conditions often include the use of catalysts such as piperidine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate exerts its effects involves interactions with various molecular targets. The compound’s double bonds and keto group allow it to participate in multiple chemical pathways, including enzyme inhibition and receptor binding. These interactions can modulate biological processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Ethyl propionate: Used in the food industry for its fruity aroma.

Eigenschaften

CAS-Nummer

918150-70-6

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

ethyl 2-ethylidene-6-methylidene-3-oxooct-7-enoate

InChI

InChI=1S/C13H18O3/c1-5-10(4)8-9-12(14)11(6-2)13(15)16-7-3/h5-6H,1,4,7-9H2,2-3H3

InChI-Schlüssel

ZTSRRJAEUXNJQG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC)C(=O)CCC(=C)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.